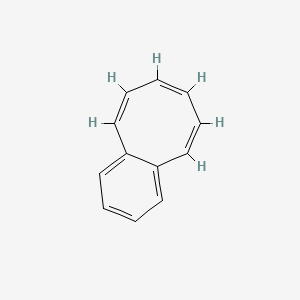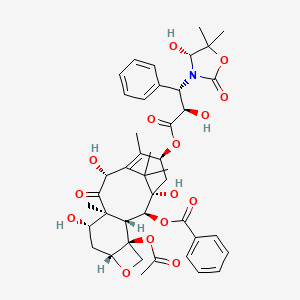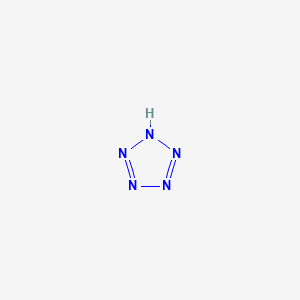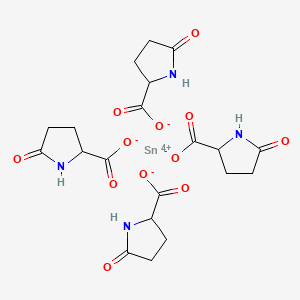
Tin tetrakis(5-oxo-DL-prolinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin tetrakis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol . It is a coordination complex where a tin(IV) ion is coordinated to four 5-oxo-DL-prolinate ligands. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SnCl4+4C5H7NO3→Sn(C5H7NO3)4+4HCl
Industrial Production Methods: Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin complexes, while reduction can produce tin(II) complexes.
Applications De Recherche Scientifique
Chemistry: Tin tetrakis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of other tin-containing compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of tin tetrakis(5-oxo-DL-prolinate), including its use as a therapeutic agent or in drug delivery systems.
Industry: In industrial applications, tin tetrakis(5-oxo-DL-prolinate) is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various functional groups, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.
Comparaison Avec Des Composés Similaires
Tin tetrakis(acetate): Another tin(IV) complex with acetate ligands.
Tin tetrakis(benzoate): A tin(IV) complex with benzoate ligands.
Tin tetrakis(oxalate): A tin(IV) complex with oxalate ligands.
Uniqueness: Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which impart specific structural and chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin(IV) complexes.
Propriétés
Numéro CAS |
84962-42-5 |
|---|---|
Formule moléculaire |
C20H24N4O12Sn |
Poids moléculaire |
631.1 g/mol |
Nom IUPAC |
5-oxopyrrolidine-2-carboxylate;tin(4+) |
InChI |
InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |
Clé InChI |
IQCMNTVCGMNTLL-UHFFFAOYSA-J |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



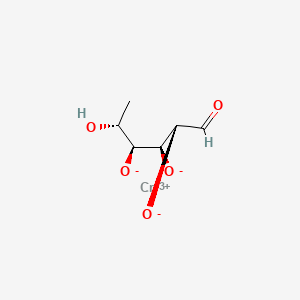
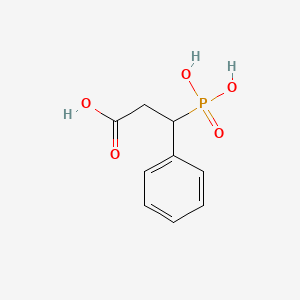
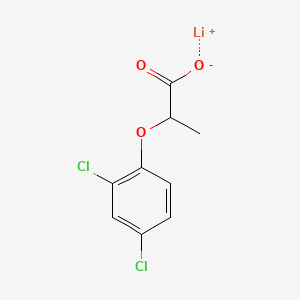


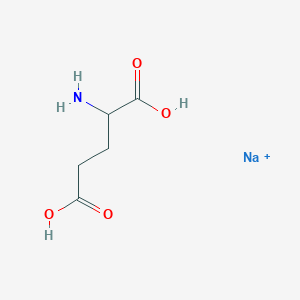

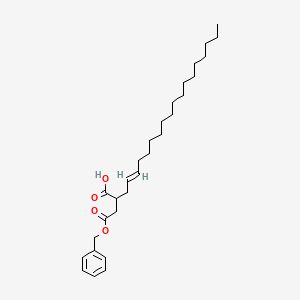
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
